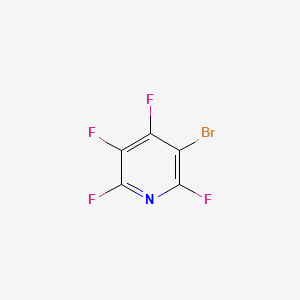
3-Bromo-2,4,5,6-tetrafluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,4,5,6-tetrafluoropyridine is a halogenated pyridine derivative characterized by the presence of bromine and four fluorine atoms attached to the pyridine ring. This compound is of significant interest in organic chemistry due to its unique electronic properties and reactivity, making it a valuable building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,5,6-tetrafluoropyridine typically involves the halogenation of tetrafluoropyridine. One common method includes the bromination of 2,4,5,6-tetrafluoropyridine using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity and high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,4,5,6-tetrafluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Palladium-Catalyzed Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction: The compound can be reduced to form tetrafluoropyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.
Palladium-Catalyzed Coupling: Palladium catalysts, base (e.g., potassium carbonate), and aryl boronic acids or alkenes.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted tetrafluoropyridines.
Palladium-Catalyzed Coupling: Biaryl or alkyl-substituted tetrafluoropyridines.
Reduction: Tetrafluoropyridine derivatives.
Scientific Research Applications
3-Bromo-2,4,5,6-tetrafluoropyridine is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of fluorinated compounds for biological assays and imaging.
Medicine: As a precursor in the synthesis of potential drug candidates with improved pharmacokinetic properties.
Industry: In the production of agrochemicals and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4,5,6-tetrafluoropyridine is primarily based on its ability to undergo nucleophilic substitution and coupling reactions. The electron-withdrawing fluorine atoms enhance the reactivity of the bromine atom, facilitating its replacement by various nucleophiles. In coupling reactions, the compound acts as a substrate for palladium-catalyzed processes, forming new carbon-carbon bonds.
Comparison with Similar Compounds
- 4-Bromo-2,3,5,6-tetrafluoropyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
- 2,3,5,6-Tetrafluoropyridine
Uniqueness: 3-Bromo-2,4,5,6-tetrafluoropyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to its analogs. The presence of bromine at the 3-position allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C5BrF4N |
|---|---|
Molecular Weight |
229.96 g/mol |
IUPAC Name |
3-bromo-2,4,5,6-tetrafluoropyridine |
InChI |
InChI=1S/C5BrF4N/c6-1-2(7)3(8)5(10)11-4(1)9 |
InChI Key |
XXNFGKRWVXKHBG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NC(=C1Br)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


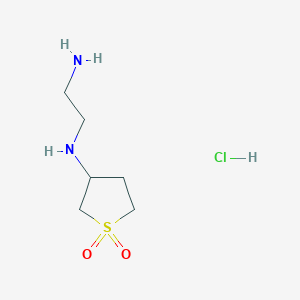
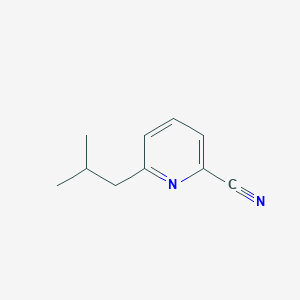
![4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12976521.png)
![tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12976530.png)

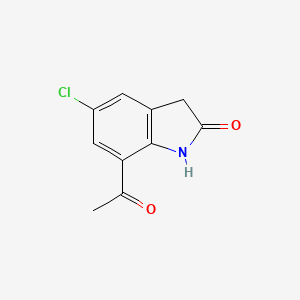
![6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12976543.png)

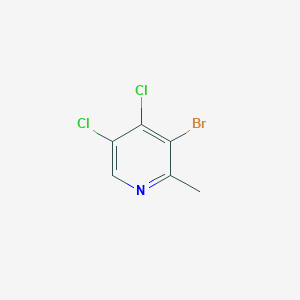
![5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12976569.png)
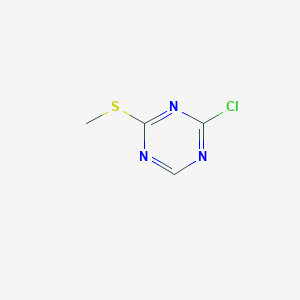
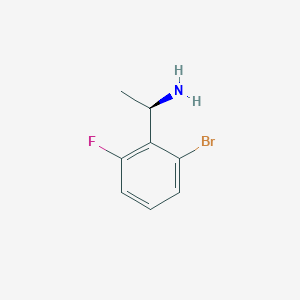
![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)

